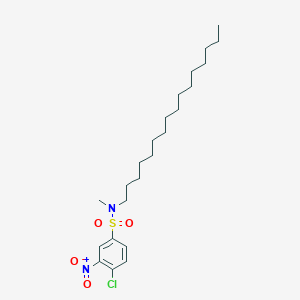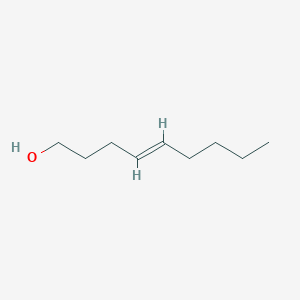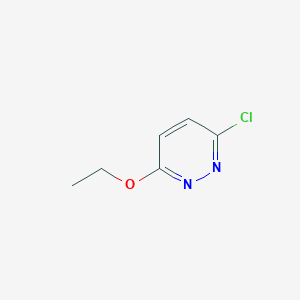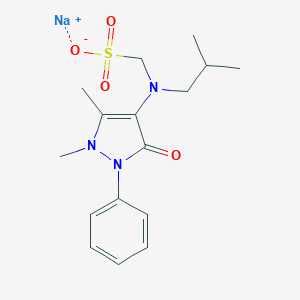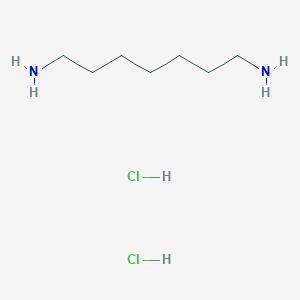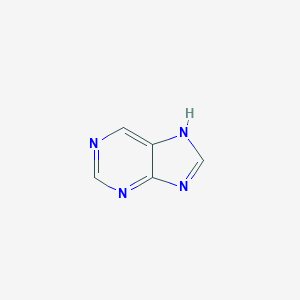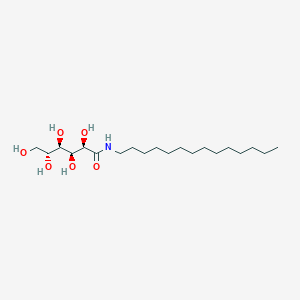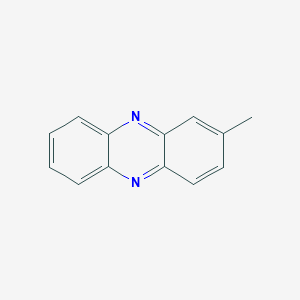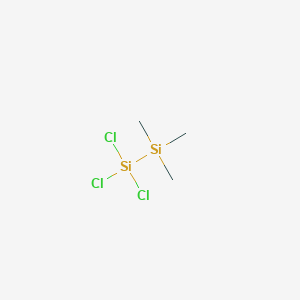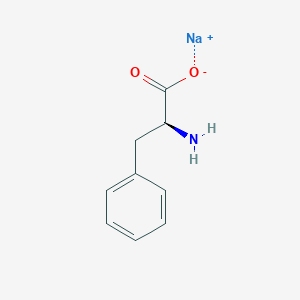![molecular formula C19H28O2 B094907 (5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione CAS No. 1035-71-8](/img/structure/B94907.png)
(5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound plays a significant role in the biosynthesis and metabolism of steroid hormones, contributing to various physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5α-androstane-3,16-dione typically involves the reduction of androstenedione using 5α-reductase enzymes . This enzymatic reduction converts the 4-ene structure of androstenedione to the 5α-reduced form, resulting in the formation of 5α-androstane-3,16-dione.
Industrial Production Methods: In industrial settings, the production of 5α-androstane-3,16-dione can be achieved through biotechnological methods. For instance, engineered strains of Mycobacterium neoaurum expressing 5α-reductase and glucose-6-phosphate dehydrogenase have been utilized to convert phytosterols into 5α-androstane-3,16-dione with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5α-androstane-3,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5α-androstane-3,16-dione derivatives.
Reduction: Reduction reactions can convert it into other androstane derivatives.
Substitution: Substitution reactions can introduce different functional groups into the steroid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of 5α-androstane-3,16-dione .
Aplicaciones Científicas De Investigación
5α-androstane-3,16-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various steroid hormones and pharmaceutical compounds.
Biology: The compound is used to study androgen metabolism and its effects on cellular processes.
Medicine: Research on 5α-androstane-3,16-dione contributes to understanding androgen-related disorders and developing therapeutic interventions.
Industry: It is utilized in the production of steroid-based drugs and supplements.
Mecanismo De Acción
The mechanism of action of 5α-androstane-3,16-dione involves its interaction with androgen receptors and subsequent modulation of gene expression. The compound binds to androgen receptors, leading to the activation or repression of target genes involved in various physiological processes, including muscle growth, hair growth, and reproductive functions . The molecular pathways influenced by 5α-androstane-3,16-dione include the androgen receptor signaling pathway and the steroid hormone biosynthesis pathway .
Comparación Con Compuestos Similares
Androstenedione: A precursor to both testosterone and estrogen, differing by the presence of a double bond at the 4-position.
Dihydrotestosterone (DHT): A potent androgen with a similar structure but differing in the position of the keto group.
Etiocholanedione: The C5 epimer of 5α-androstane-3,16-dione, differing in the stereochemistry at the C5 position.
Uniqueness: 5α-androstane-3,16-dione is unique due to its specific role in the biosynthesis of DHT and its involvement in androgen metabolism. Its distinct stereochemistry and functional groups contribute to its specific biological activities and interactions with androgen receptors .
Propiedades
Número CAS |
1035-71-8 |
|---|---|
Fórmula molecular |
C19H28O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione |
InChI |
InChI=1S/C19H28O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h12,15-17H,3-11H2,1-2H3/t12-,15+,16-,17-,18+,19-/m0/s1 |
Clave InChI |
HPGVUTVMDZKEBU-PMBYUEKTSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@@H]4[C@@]3(CCC(=O)C4)C |
SMILES |
CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(=O)C4)C |
SMILES canónico |
CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(=O)C4)C |
Sinónimos |
5α-Androstane-3,16-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


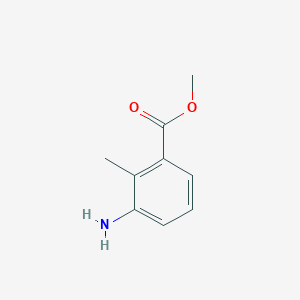
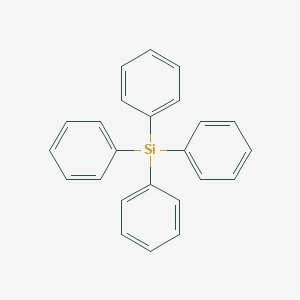
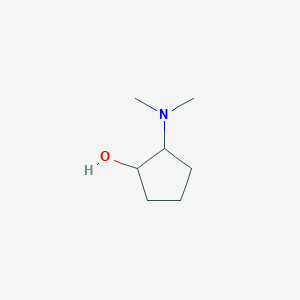
![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)
